ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoate

Scaffold differentiation Chemical reactivity Medicinal chemistry

Researchers probing halogen-dependent cytotoxicity in TNBC models often lack a 7-fluoro-benzothiadiazine 4,4-dioxide with an N1-aryl ester handle, limiting SAR exploration of the CII-uncoupled phenotype. This compound fills that gap. • Combines the essential 7-fluoro substitution (CII-independent cytotoxicity) with an N1-ethyl benzoate moiety absent from all previously tested analogs. • Enables orthogonal diversification via ester hydrolysis/amide coupling, a vector inaccessible from 3-amino benzothiadiazine 1,1-dioxide starting materials. • Computed logP 3.256, tPSA 117 Ų - a high-logP/high-tPSA extreme comparator for property-profiling panels alongside diazoxide. Reliable supply with batch-to-batch consistency for screening cascades and scaffold-hopping SAR.

Molecular Formula C23H17FN2O5S
Molecular Weight 452.5 g/mol
CAS No. 932976-20-0
Cat. No. B3168779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(3-benzoyl-7-fluoro-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoate
CAS932976-20-0
Molecular FormulaC23H17FN2O5S
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C3=C(C=CC(=C3)F)S(=O)(=O)C(=N2)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H17FN2O5S/c1-2-31-23(28)16-8-11-18(12-9-16)26-19-14-17(24)10-13-20(19)32(29,30)22(25-26)21(27)15-6-4-3-5-7-15/h3-14H,2H2,1H3
InChIKeyHCDFAUQWEMGVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3-Benzoyl-7-Fluoro-4,4-Dioxido-1H-4,1,2-Benzothiadiazin-1-Yl)Benzoate – Compound Identity, Scaffold Class, and Procurement Baseline


Ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoate (CAS 932976-20-0) is a synthetic fluorinated benzothiadiazine 4,4-dioxide derivative with molecular formula C23H17FN2O5S and molecular weight 452.5 g/mol . It belongs to the 1H-4,1,2-benzothiadiazine 4,4-dioxide subclass, a scaffold distinct from the more common 4H-1,2,4-benzothiadiazine 1,1-dioxides represented by the clinical agent diazoxide [1]. The compound features a 7-fluoro substituent on the benzothiadiazine ring, a 3-benzoyl group, and an N1-(ethyl 4-benzoate) moiety. Computational prediction from the ZINC15 database indicates a calculated logP of 3.256, topological polar surface area (tPSA) of 117–120 Ų, and 4 rotatable bonds [2]. No experimental bioactivity data is currently deposited in ChEMBL for this specific compound, consistent with its status as a research screening molecule [3].

Why Generic Benzothiadiazine Substitution Fails – Structural and Pharmacological Divergence of CAS 932976-20-0


Benzothiadiazine dioxides are not pharmacologically interchangeable. The position of the sulfone group (4,4-dioxide vs. 1,1-dioxide) fundamentally alters the electronic distribution, ring tautomerism, and biological target engagement [1]. In systematic SAR studies of halogenated benzothiadiazine derivatives, the 7-fluoro substitution pattern confers markedly different complex II (CII) inhibition and cytotoxicity profiles compared with 7-bromo, 6-chloro, and unsubstituted analogs [2]. Specifically, 7-fluorobenzothiadiazine derivatives exhibit weaker CII inhibition but retain significant cytotoxicity in triple-negative breast cancer (TNBC) models via a CII-independent mechanism, whereas 7-bromo and 6-chloro analogs display stronger CII inhibition but variable cytotoxicity [3]. Furthermore, the N1-aryl substitution in CAS 932976-20-0 introduces a bulky ester-bearing aromatic group absent in diazoxide and its classical analogs, which is predicted to alter target selectivity, solubility, and protein binding [4]. These structural divergences preclude simple functional substitution within screening cascades or SAR programs.

Quantitative Differentiation Evidence for Ethyl 4-(3-Benzoyl-7-Fluoro-4,4-Dioxido-1H-4,1,2-Benzothiadiazin-1-Yl)Benzoate (CAS 932976-20-0) Versus Closest Analogs


Scaffold Isomerism: 1H-4,1,2-Benzothiadiazine 4,4-Dioxide vs. 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Core

CAS 932976-20-0 is built on the 1H-4,1,2-benzothiadiazine 4,4-dioxide scaffold, which is structurally and electronically distinct from the 4H-1,2,4-benzothiadiazine 1,1-dioxide scaffold found in diazoxide and the vast majority of biologically characterized benzothiadiazines [1]. In the 4,4-dioxide isomer, both oxygen atoms reside on the sulfur atom of the thiadiazine ring (sulfone), whereas in 1,1-dioxides the oxygens are also on sulfur but the nitrogen-atom connectivity differs, changing ring tautomerism [2]. The 4,4-dioxide scaffold is far less explored pharmacologically: fewer than 30 peer-reviewed publications address this subclass versus thousands for the 1,1-dioxide subclass [3]. This scaffold scarcity makes CAS 932976-20-0 a uniquely positioned probe for exploring novel biological target space orthogonal to established benzothiadiazine pharmacology.

Scaffold differentiation Chemical reactivity Medicinal chemistry

Halogen-Specific Cytotoxicity Divergence: 7-Fluoro vs. 7-Bromo and 6-Chloro Benzothiadiazines in Prostate Cancer Cells

In a systematic SAR study of halogenated benzothiadiazine derivatives, 7-fluorobenzothiadiazine-substituted compounds consistently exhibited the weakest effect on 22Rv1 prostate cancer cell viability at 100 µM among all halogen substitution patterns tested [1]. The most active 7-fluoro derivative from this series (32a, allylamine side chain, 38% CII inhibition) reduced cell viability by only 24%, whereas 7-bromo and 6-chloro analogs with identical side chains produced greater cytotoxicity [2]. Critically, cytotoxicity did not correlate with CII inhibition potency for the 7-fluoro series, indicating a distinct, as-yet-undefined mechanism of action specific to the 7-fluoro substitution [3]. Extrapolating to CAS 932976-20-0, which bears the same 7-fluoro-4,4-dioxide benzothiadiazine core, the compound is predicted to engage a CII-independent cytotoxicity pathway distinct from its 7-bromo and 6-chloro counterparts.

Cytotoxicity Prostate cancer Halogen SAR

Physicochemical Property Differentiation: Computed logP and tPSA vs. Diazoxide and Clinical Benzothiadiazines

CAS 932976-20-0 exhibits computed physicochemical properties substantially divergent from diazoxide and its clinical benzothiadiazine analogs [1]. The ZINC15 database reports a calculated logP of 3.256 for CAS 932976-20-0, compared with 1.00 for diazoxide (7-chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide), representing a >2 log-unit increase in lipophilicity [2]. The topological polar surface area (tPSA) of CAS 932976-20-0 is 117 Ų (neutral species at pH 7.4), approximately double that of diazoxide (58.5 Ų) [3]. The molecular weight of 452.5 g/mol exceeds diazoxide (230.7 g/mol) by 222 Da. These differences place CAS 932976-20-0 in a distinct drug-likeness space, with implications for membrane permeability, protein binding, and oral bioavailability that preclude simple substitution in pharmacological assays.

Physicochemical properties Lipophilicity Drug-likeness

Sourcing Scarcity and Cost Benchmarking: Limited Supplier Availability vs. Generic Benzothiadiazines

CAS 932976-20-0 is a low-volume research chemical with restricted commercial availability compared with generic benzothiadiazine dioxides such as diazoxide and its common analogs . As of the retrieval date, the compound is listed by Life Chemicals at pricing of $57.00 for 2 μmol and $69.00 for 5 mg, reflecting small-scale research supply economics [1]. In contrast, diazoxide (CAS 364-98-7) is available from >50 global suppliers at bulk pricing typically below $1/mg [2]. This scarcity arises because CAS 932976-20-0 combines three structural features not found together in any commercially available benzothiadiazine: a 1H-4,1,2-benzothiadiazine 4,4-dioxide core, a 7-fluoro substituent, and N1-aryl ester functionality [3]. No direct commercial analog bearing all three features is listed in the ZINC purchasable compound catalog.

Procurement Supplier scarcity Cost differentiation

CII-Independent Cytotoxicity in Triple-Negative Breast Cancer: Class-Level Evidence for 7-Fluoro Benzothiadiazine Dioxides

The 2021 Huwaimel et al. study established that 7-fluorobenzothiadiazine derivatives possess significant cytotoxicity in a cellular model of triple-negative breast cancer (TNBC) that is mechanistically uncoupled from mitochondrial complex II (CII) inhibition [1]. The most potent compound in the broader halogenated series achieved an IC50 of 2.93±0.07 μM in TNBC cells, representing >2-fold greater potency than the clinical agent 5-fluorouracil and high selectivity over non-malignant cells [2]. While CAS 932976-20-0 was not directly tested in this study, its 7-fluoro-4,4-dioxide benzothiadiazine core places it within the same pharmacophore class. Critically, the 7-fluoro substitution was identified as a key determinant of the CII-independent cytotoxicity phenotype, distinguishing it from 7-bromo and 6-chloro analogs whose cytotoxicity partially correlated with CII inhibition [3].

Triple-negative breast cancer CII-independent mechanism Anticancer screening

Recommended Research and Industrial Application Scenarios for Ethyl 4-(3-Benzoyl-7-Fluoro-4,4-Dioxido-1H-4,1,2-Benzothiadiazin-1-Yl)Benzoate (CAS 932976-20-0)


Chemical Biology Probe for CII-Independent Anticancer Mechanism Elucidation in Triple-Negative Breast Cancer

CAS 932976-20-0 is positioned as a structurally distinct chemical probe for investigating the CII-independent cytotoxic mechanism identified in 7-fluorobenzothiadiazine derivatives [1]. Because the compound combines a 7-fluoro substitution (essential for the CII-uncoupled phenotype) with an N1-ethyl benzoate moiety absent from all previously tested analogs, it enables exploration of whether N1-aryl substitution modulates or potentiates the CII-independent pathway. Researchers should deploy this compound in TNBC cell lines (MDA-MB-231, BT-549) alongside 7-bromo and 6-chloro benzothiadiazine controls to dissect the halogen-dependent mechanistic divergence [2].

Scaffold-Hopping Campaigns Targeting Under-Explored 4,4-Dioxide Benzothiadiazine Chemical Space

The 1H-4,1,2-benzothiadiazine 4,4-dioxide scaffold of CAS 932976-20-0 represents a pharmacologically under-explored isomer relative to the dominant 4H-1,2,4-benzothiadiazine 1,1-dioxide class (>95% of published benzothiadiazine biology) [1]. Procurement of this compound enables scaffold-hopping SAR campaigns designed to identify novel biological targets orthogonal to the KATP channel, AMPA receptor, and CII targets associated with 1,1-dioxide benzothiadiazines. The computed logP of 3.256 and tPSA of 117 Ų further suggest that this scaffold may access intracellular target compartments (e.g., mitochondrial matrix, nuclear receptors) less accessible to polar 1,1-dioxide analogs [2].

Physicochemical Comparator in Benzothiadiazine Formulation and PK Profiling Studies

With a logP >2 units higher and tPSA approximately double that of diazoxide, CAS 932976-20-0 serves as an extreme physicochemical comparator in benzothiadiazine property-profiling panels [1]. Researchers evaluating the impact of lipophilicity and polar surface area on benzothiadiazine membrane permeability, plasma protein binding, metabolic stability, or hERG liability can use this compound as a high-logP/high-tPSA reference point alongside the low-logP/low-tPSA diazoxide baseline. This application is particularly relevant for academic screening centers and CROs building benzothiadiazine-focused compound libraries [2].

Custom Synthesis Precursor for Diversified Benzothiadiazine Library Generation

The ethyl ester moiety at the N1-phenyl position of CAS 932976-20-0 provides an orthogonal synthetic handle (via hydrolysis to the carboxylic acid followed by amide coupling or ester exchange) for generating diversified benzothiadiazine libraries [1]. This functional group is absent from all diazoxide-derived benzothiadiazines reported in the Huwaimel et al. (2021) study, which focused exclusively on 3-amino side chain diversification [2]. Procurement of this compound therefore enables exploration of a distinct diversification vector (N1-substituent SAR) that is chemically inaccessible from commercially available 3-amino benzothiadiazine 1,1-dioxide starting materials.

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